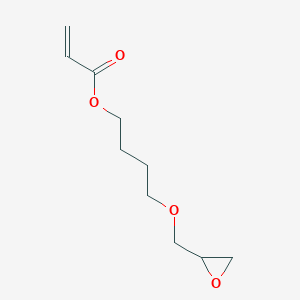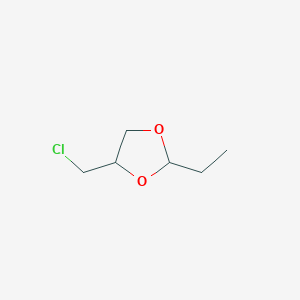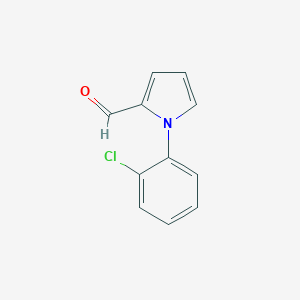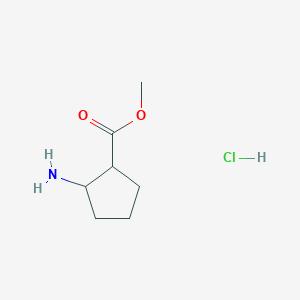
1,2,2,3,3-Pentachloro-1,1-difluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,3-Pentachloro-1,1-difluoropropane, also known as PCDFP, is a chemical compound that belongs to the family of chlorofluorocarbons (CFCs). It is a colorless and odorless gas that has been used in various industrial applications, including as a refrigerant, solvent, and propellant. However, due to its harmful effects on the environment and human health, the production and use of PCDFP have been banned in many countries.
Mécanisme D'action
The mechanism of action of 1,2,2,3,3-Pentachloro-1,1-difluoropropane is not well understood. However, it is believed to act as a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition can lead to the accumulation of acetylcholine, which can cause a range of neurological symptoms, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the body. These include neurotoxicity, hepatotoxicity, and immunotoxicity. Exposure to this compound can cause damage to the liver, kidneys, and other organs, as well as impairing the immune system's ability to fight infections.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,2,3,3-Pentachloro-1,1-difluoropropane has limited advantages for use in lab experiments due to its toxicity and harmful effects on the environment. However, it may be useful as a chemical intermediate for the synthesis of other compounds. The limitations of using this compound in lab experiments include the need for careful handling due to its toxic nature, the potential for environmental contamination, and the limited availability of the compound due to its restricted production and use.
Orientations Futures
Future research on 1,2,2,3,3-Pentachloro-1,1-difluoropropane should focus on developing safer and more environmentally friendly alternatives to the compound for use in industrial applications. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on the body. This could lead to the development of new treatments for conditions such as Alzheimer's disease and other neurological disorders. Finally, research should be conducted to assess the long-term environmental impact of this compound and to develop strategies for its safe disposal.
Méthodes De Synthèse
1,2,2,3,3-Pentachloro-1,1-difluoropropane can be synthesized by reacting 1,1,1,2,3-pentachloropropane with hydrogen fluoride in the presence of a catalyst. The reaction produces this compound and hydrogen chloride as byproducts. The synthesis method is complex and requires careful handling due to the toxic nature of the starting materials and the reaction products.
Applications De Recherche Scientifique
1,2,2,3,3-Pentachloro-1,1-difluoropropane has been extensively studied for its potential use as a refrigerant and solvent. However, due to its harmful effects on the environment and human health, research in this area has been limited. Instead, most of the scientific research on this compound has focused on its potential use as a chemical intermediate for the synthesis of other compounds.
Propriétés
Numéro CAS |
116867-32-4 |
|---|---|
Formule moléculaire |
C3HCl5F2 |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
1,2,2,3,3-pentachloro-1,1-difluoropropane |
InChI |
InChI=1S/C3HCl5F2/c4-1(5)2(6,7)3(8,9)10/h1H |
Clé InChI |
DLWHXAYXTKNIBW-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)Cl)(Cl)Cl)(Cl)Cl |
SMILES canonique |
C(C(C(F)(F)Cl)(Cl)Cl)(Cl)Cl |
Synonymes |
Pentachlorodifluoropropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






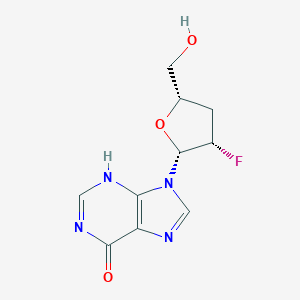
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
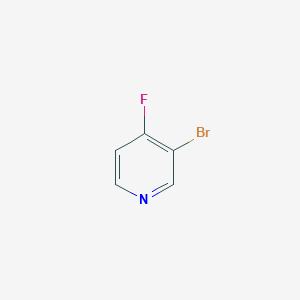
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
